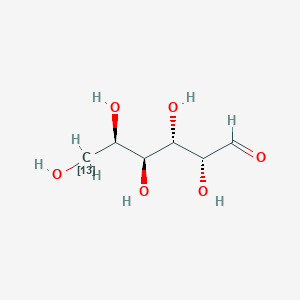
D-Galactose-13C-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C-5, also known as D-(+)-Galactose-13C-5, is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Galactose-13C-5 is synthesized by incorporating carbon-13 into D-Galactose. The preparation involves the use of stable heavy isotopes of carbon. The synthetic route typically includes the following steps:
Starting Material: The process begins with the selection of a suitable precursor, often a compound containing carbon-13.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including oxidation, reduction, and substitution, to incorporate the carbon-13 isotope into the D-Galactose structure.
Purification: The final product is purified using techniques such as ion-exchange chromatography to ensure high purity and isotopic enrichment
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often supplied in various quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-13C-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: D-Galactonic acid
Reduction: D-Galactitol
Substitution: Various substituted galactose derivatives.
Aplicaciones Científicas De Investigación
D-Galactose-13C-5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes involving galactose, such as glycosylation.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of galactose-containing drugs.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mecanismo De Acción
D-Galactose-13C-5 exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridyltransferase. The incorporation of carbon-13 allows for the tracking and quantitation of metabolic processes using techniques like mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
D-Galactose-13C-6: Another isotope-labeled form of D-Galactose with six carbon-13 atoms.
D-Glucose-13C-6: A labeled form of glucose used in similar metabolic studies.
D-Arabinose-1-13C: A labeled form of arabinose used in carbohydrate metabolism research .
Uniqueness
D-Galactose-13C-5 is unique due to its specific labeling pattern, which allows for detailed studies of galactose metabolism. Its use as a tracer provides valuable insights into the metabolic pathways and mechanisms involving galactose, making it a crucial tool in various research fields .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |
Clave InChI |
GZCGUPFRVQAUEE-ZAHPDWKSSA-N |
SMILES isomérico |
[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


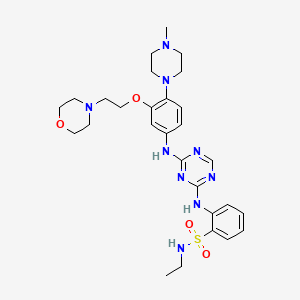
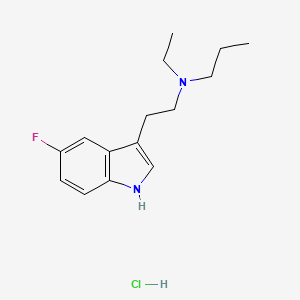
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
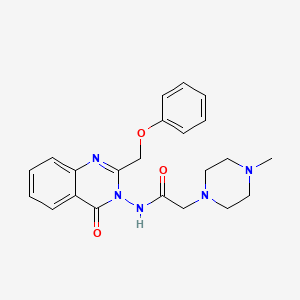
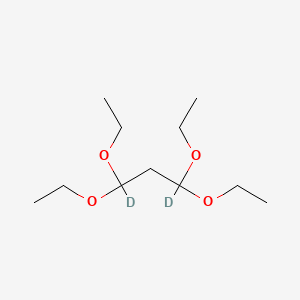

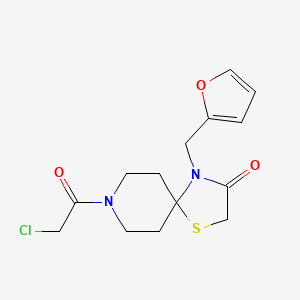
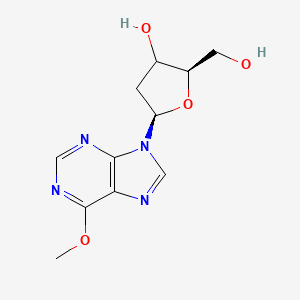
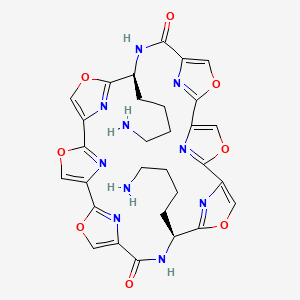


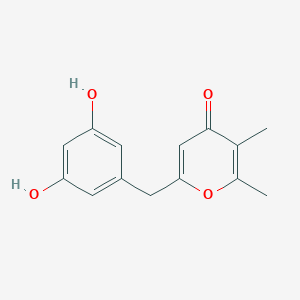
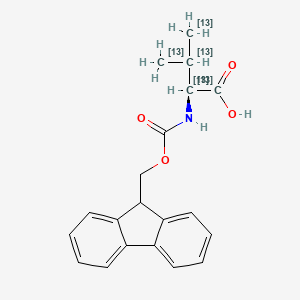
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
